GNE-064

Epigenetics Bromodomain Inhibition Target Engagement

Common bromodomain inhibitors produce off-target effects across ~60 human bromodomains, confounding target deconvolution in SWI/SNF complex studies. GNE-064 is a validated chemical probe with ≥250-fold selectivity for family VIII bromodomains (SMARCA2, SMARCA4, PBRM1 BD5). • IC50 = 0.035 μM (SMARCA4); EC50 = 0.10 μM in U2OS cells • Oral F = 59%, t½ = 1.1 h in mice, enabling once-daily in vivo dosing • Co-crystal structures confirm binding mode for SAR campaigns

Molecular Formula C17H21N5O2
Molecular Weight 327.4 g/mol
Cat. No. B11929345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-064
Molecular FormulaC17H21N5O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O
InChIInChI=1S/C17H21N5O2/c1-11-10-21(7-8-22(11)12(2)23)15-9-14(19-20-17(15)18)13-5-3-4-6-16(13)24/h3-6,9,11,24H,7-8,10H2,1-2H3,(H2,18,20)/t11-/m1/s1
InChIKeyFHRKRGDHMCCDEO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-064 Chemical Probe Overview


GNE-064 (CAS 1997321-20-6) is a synthetic organic small molecule that acts as a selective and orally bioavailable inhibitor of family VIII bromodomains, specifically targeting SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 [1]. It was developed as a high-quality chemical probe with well-validated in vitro potency, favorable physicochemical properties for in vivo use, and robust selectivity against non-family VIII bromodomains [2].

Why GNE-064 Stands Alone


The family VIII bromodomains (SMARCA2, SMARCA4, PBRM1) exhibit distinct structural features, including a unique water network in their acetyllysine-binding pockets, that render most pan-bromodomain or BET-family inhibitors ineffective or non-selective [1]. Generic substitution with uncharacterized or broadly acting bromodomain ligands introduces significant risk of confounding off-target effects across the ~60 human bromodomains. GNE-064 was specifically engineered to exploit the high susceptibility to water displacement characteristic of family VIII bromodomains, achieving ≥250-fold selectivity over non-family VIII members and thereby enabling unambiguous target deconvolution [2]. Simply substituting a structurally similar analog or a BET inhibitor (e.g., JQ1) would fail to replicate this selective engagement profile.

GNE-064 Quantitative Evidence


Binding Affinity & Selectivity

GNE-064 exhibits potent, sub-100 nM binding to its three primary family VIII targets (SMARCA2, SMARCA4, PBRM1 BD5) with a steep selectivity drop-off of ≥250-fold against all non-family VIII bromodomains. This profile contrasts sharply with pan-bromodomain inhibitors or BET inhibitors which exhibit broad, non-discriminate binding. The modest affinity for PBRM1(2) (Kd 49 nM) is still over 2.7-fold weaker than for PBRM1(5) [1].

Epigenetics Bromodomain Inhibition Target Engagement

Biochemical vs. Cellular Potency

In biochemical TR-FRET assays, GNE-064 demonstrates potent inhibition of SMARCA4 with an IC50 of 35 nM. In a cellular context using ZsGreen-SMARCA2 BD-expressing U2OS cells, GNE-064 achieves sub-μM activity with an EC50 of 0.10 μM [1]. This retention of sub-μM cellular activity validates its membrane permeability and intracellular target engagement, a critical parameter often absent in less optimized chemical probes.

Biochemical Assays Cellular Pharmacology SMARCA2/4 Inhibition

Water Displacement Binding Mechanism

X-ray crystallographic studies confirm that GNE-064 achieves high affinity and selectivity by (1) forming a bidentate interaction with the conserved binding site asparagine via a strong acetyllysine mimetic, and (2) displacing a critical structural water molecule while maintaining key hydrogen bonds within the unique family VIII water network [1]. This dual mechanism is specifically tuned to the high water-displacement susceptibility of family VIII bromodomains, explaining its ≥250-fold selectivity over other bromodomain families.

Structural Biology X-ray Crystallography Binding Mechanism

In Vivo Pharmacokinetic Profile

GNE-064 demonstrates favorable oral pharmacokinetics in female CD-1 mice, with a low unbound plasma clearance of 16 mL/min/kg, a half-life of 1.1 h, and an oral bioavailability (F) of 59% . This PK profile supports once-daily oral dosing in murine efficacy models and compares favorably to many chemical probes that exhibit high clearance or poor oral absorption.

Pharmacokinetics In Vivo Pharmacology Oral Bioavailability

Drug-Like Properties & Solubility

GNE-064 possesses drug-like physicochemical properties with a molecular weight of 327.17 g/mol, calculated XLogP of 1.7, 2 hydrogen bond donors, 6 acceptors, and 3 rotatable bonds. It fully complies with Lipinski's Rule of Five (0 violations) and exhibits high aqueous solubility [1]. These properties facilitate formulation for both in vitro and in vivo studies and reduce the likelihood of solubility-limited pharmacology.

Drug-like Properties Aqueous Solubility Lipinski's Rules

GNE-064 Research Applications


SWI/SNF Complex Functional Genomics

GNE-064 is optimized for use as a chemical probe to investigate the biological functions of SMARCA2 (BRM), SMARCA4 (BRG1), and PBRM1 bromodomain 5. Its high selectivity (≥250-fold over non-family VIII bromodomains) and validated cellular permeability (EC50 = 0.1 μM in U2OS cells) make it suitable for target deconvolution studies in cell-based models of transcription regulation, chromatin accessibility, and SWI/SNF complex dynamics [1][2].

In Vivo Oncology Efficacy Studies

With demonstrated oral bioavailability (F = 59%), low plasma clearance (16 mL/min/kg), and a half-life of 1.1 h in CD-1 mice, GNE-064 is amenable to once-daily oral dosing for in vivo target engagement and efficacy studies [1]. It is particularly suited for xenograft or genetically engineered mouse models of cancers dependent on SMARCA4/2 function (e.g., SMARCA4-mutant cancers, certain hematologic malignancies).

SAR & Ligand Optimization

The availability of X-ray co-crystal structures confirming GNE-064's binding mode—specifically its bidentate interaction with the conserved asparagine and water network displacement—provides a robust structural template for SAR campaigns [1]. Medicinal chemists can utilize GNE-064 as a benchmark ligand for designing next-generation family VIII bromodomain inhibitors with improved potency or altered selectivity profiles.

Bromodomain Selectivity Profiling

GNE-064 serves as a positive control in broad bromodomain selectivity panels (e.g., BROMOscan) due to its well-characterized, narrow target profile (potent only on SMARCA2, SMARCA4, PBRM1 BD5). Its ≥250-fold selectivity window enables researchers to benchmark assay performance and confirm target identity when profiling new chemical matter against the bromodomain family [1].

Technical Documentation Hub

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31 linked technical documents
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